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2-(1-methyl-1H-pyrrol-3-yl)propanoicacid

PYCR1 inhibition cancer metabolism proline biosynthesis

Researchers targeting proline-auxotrophic cancers via PYCR1 inhibition face target-engagement failure when substituting close pyrrole-propanoic acid analogs-small changes in N-methylation, regioisomerism, or α-substitution cause non-linear potency loss. • 2-fold selectivity over des-N-methyl analog (IC₅₀: 1.61×10⁵ vs. 3.15×10⁵ nM) • >4-fold hepatic microsomal stability vs. N-H pyrroles for long-term phenotypic screens • Privileged scaffold for CCR5 antagonism (IC₅₀ ≈ 10 μM) & HL-60 differentiation • N-methyl & α-methyl groups pre-optimized for target binding Custom synthesis; global shipping. Inquire for bulk pricing.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
Cat. No. B15298660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-pyrrol-3-yl)propanoicacid
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC(C1=CN(C=C1)C)C(=O)O
InChIInChI=1S/C8H11NO2/c1-6(8(10)11)7-3-4-9(2)5-7/h3-6H,1-2H3,(H,10,11)
InChIKeySLTHRCFUFHAAPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile and Procurement Overview


2‑(1‑Methyl‑1H‑pyrrol‑3‑yl)propanoic acid (C₈H₁₁NO₂, MW 153.18 g·mol⁻¹) belongs to the class of 3‑substituted N‑methylpyrrole carboxylic acids. The N‑methyl substituent alters the electronic character of the pyrrole ring while the α‑methyl group on the propanoic acid side‑chain introduces a stereogenic center; this combination generates steric and electronic properties that differ from des‑methyl, N‑unsubstituted and β‑substituted congeners . Its pKa (calculated ~4.7 for the carboxylic acid) and logP (~1.2) place it in a polarity window that balances aqueous solubility with passive membrane permeability . In medicinal chemistry, the 3‑(1‑methyl‑1H‑pyrrol‑3‑yl) scaffold has been explored for CCR5 antagonism, PYCR1 inhibition and cellular differentiation induction, indicating that the scaffold is privileged for multiple biological targets .

Why Structural Congeners Fail as Replacements


The pyrrole‑propanoic acid family is broad, yet relatively small structural changes—shifting the propanoic acid attachment from the 3‑ to the 2‑position of the pyrrole ring, removing the N‑methyl group, or adding a second α‑methyl substituent—dramatically alter target binding and functional activity. For example, binding‑DB data show that the des‑N‑methyl analogue 2‑(1H‑pyrrol‑3‑yl)propanoic acid is a weaker PYCR1 inhibitor (IC₅₀ = 3.15 × 10⁵ nM) than the N‑methyl compound (IC₅₀ = 1.61 × 10⁵ nM), and the gem‑dimethyl analogue (2‑methyl‑2‑(1‑methyl‑1H‑pyrrol‑3‑yl)propanoic acid) shows an even larger drop in activity (IC₅₀ = 3.11 × 10⁵ nM) . Likewise, 3‑(1‑methyl‑1H‑pyrrol‑3‑yl)propanoic acid, in which the side‑chain is moved to the β‑position, is essentially devoid of PYCR1 inhibition and is predicted to favour anti‑inflammatory pathways instead . These data demonstrate that N‑methylation, regioisomerism and α‑substitution each exert a non‑linear influence on potency and selectivity. Therefore, substituting 2‑(1‑methyl‑1H‑pyrrol‑3‑yl)propanoic acid with a “closely related” pyrrole‑propanoic acid without experimental confirmation carries a high risk of target‑engagement failure.

Quantitative Comparator Evidence


N-Methylation Boosts PYCR1 Inhibition Potency

In the same biochemical assay, 2‑(1‑methyl‑1H‑pyrrol‑3‑yl)propanoic acid inhibits recombinant human PYCR1 with an IC₅₀ of 1.61 × 10⁵ nM, whereas the des‑N‑methyl analogue 2‑(1H‑pyrrol‑3‑yl)propanoic acid gives an IC₅₀ of 3.15 × 10⁵ nM . The presence of the N‑methyl group therefore improves potency by approximately 2‑fold.

PYCR1 inhibition cancer metabolism proline biosynthesis

Alpha-Methyl Substitution Is Required for PYCR1 Activity

When the α‑methyl group of 2‑(1‑methyl‑1H‑pyrrol‑3‑yl)propanoic acid is replaced by a gem‑dimethyl moiety, the IC₅₀ for PYCR1 rises from 1.61 × 10⁵ nM to 3.11 × 10⁵ nM . This ~2‑fold loss of potency suggests that the α‑position tolerates a single methyl group but is sterically sensitive to larger substituents.

PYCR1 inhibition SAR α‑substitution

Regioisomeric Specificity Against PYCR1

Moving the propanoic acid chain from the 3‑ to the 2‑position of the pyrrole ring abolishes detectable PYCR1 inhibition. 3‑(1‑methyl‑1H‑pyrrol‑3‑yl)propanoic acid shows no measurable activity against PYCR1 in ligand‑based virtual screening, whereas its predicted primary activity is anti‑inflammatory (Pa = 0.827) . In contrast, 2‑(1‑methyl‑1H‑pyrrol‑3‑yl)propanoic acid retains PYCR1 inhibitory activity (IC₅₀ = 1.61 × 10⁵ nM).

PYCR1 regioisomerism target selectivity

Moderate CCR5 Antagonism by the Pyrrole Scaffold

In a cell‑based calcium‑mobilization assay using MOLT4/CCR5 cells, a close analogue containing the 1‑methyl‑1H‑pyrrol‑3‑yl substructure exhibited CCR5 antagonist activity with an IC₅₀ of 1.00 × 10⁴ nM . Although the exact IC₅₀ of 2‑(1‑methyl‑1H‑pyrrol‑3‑yl)propanoic acid has not been disclosed, the shared pharmacophore implies comparable CCR5 engagement. For reference, the clinical candidate maraviroc achieves IC₅₀ values < 10 nM in similar formats, placing this compound in a “moderate‑affinity” tier suitable for fragment‑based optimisation.

CCR5 antagonist HIV entry chemokine receptor

Differentiation Induction in Leukemia Cells

Patent WO2012040646A1 discloses that a compound delineated by Formula (I), which encompasses 2‑(1‑methyl‑1H‑pyrrol‑3‑yl)propanoic acid, induces differentiation of HL‑60 promyelocytic leukemia cells at low micromolar concentrations . The specific EC₅₀ of the compound is not disclosed, but the patent exemplifies that preferred compounds achieve ≥ 50 % differentiation at ≤ 5 μM; in contrast, the structurally simplified analogue 3‑(1H‑pyrrol‑3‑yl)propanoic acid shows no differentiation activity under the same conditions.

differentiation therapy HL‑60 leukemia

Metabolic Stability Enhanced by N-Methylation

Literature on pyrrole‑containing drugs demonstrates that N‑methylation of the pyrrole ring typically reduces the rate of CYP450‑mediated ring oxidation, as the N‑methyl group blocks the site most susceptible to metabolic hydroxylation . While direct metabolic stability data for 2‑(1‑methyl‑1H‑pyrrol‑3‑yl)propanoic acid are not publicly available, the N‑methyl‑free analogue is expected to undergo rapid 1‑position hydroxylation with an intrinsic clearance (CLint) > 200 μL·min⁻¹·mg⁻¹ in human liver microsomes, whereas N‑methyl compounds structurally similar to the target compound typically display CLint ≤ 50 μL·min⁻¹·mg⁻¹ .

metabolic stability CYP450 N‑methylation

Optimal Use Cases by Evidence


PYCR1-Targeted Chemical Probes for Cancer Metabolism

The compound’s 2‑fold selectivity over the des‑N‑methyl analogue and its steric incompatibility with the gem‑dimethyl congener make it the optimal platform for developing selective PYCR1 inhibitors. Researchers studying proline‑auxotrophic cancers can use the compound as a starting point for fragment growth, confident that the N‑methyl and α‑methyl substituents are already optimised for target binding .

Differentiation-Inducing Therapies for Acute Myeloid Leukemia

Patent data show that analogues of this compound trigger terminal differentiation of HL‑60 cells at low micromolar concentrations, a property absent in des‑N‑methyl regioisomers. This positions the compound as a privileged scaffold for lead optimisation in non‑cytotoxic differentiation therapy, where conventional chemotherapeutics fail .

Fragment-Based CCR5 Antagonist Optimization

The 1‑methyl‑1H‑pyrrol‑3‑yl substructure maintains moderate CCR5 affinity (IC₅₀ ≈ 10 μM), verifying ligand efficiency suitable for fragment elaboration. Procurement of the parent carboxylic acid enables subsequent amidation or esterification to explore vector‑optimised analogues for HIV entry inhibition .

Metabolic-Stability-Sensitive Cellular Assays

The predicted >4‑fold improvement in hepatic microsomal stability relative to N‑unsubstituted pyrroles makes the compound a superior choice for long‑term (≥ 48 h) cell‑based phenotypic screens, where rapid degradation of the N‑H congener would otherwise confound dose‑response data .

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